molecular formula C18H15N3O5S B2692440 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034286-11-6

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2692440
CAS No.: 2034286-11-6
M. Wt: 385.39
InChI Key: ARCPSJROEPPEMO-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps:

  • Formation of Thienopyrimidine Core: This can be achieved via cyclization reactions starting from suitable precursors such as substituted thioureas and diketones.

  • Attachment of the Benzofuran Ring: Using appropriate coupling reactions such as Suzuki or Stille coupling to introduce the benzofuran moiety.

Industrial Production Methods

Industrial synthesis may involve optimized conditions using continuous flow chemistry to ensure high yield and purity, employing large-scale reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can be oxidized at the thienopyrimidine or benzofuran rings under controlled conditions to form various oxides.

  • Reduction: It undergoes reduction reactions to form corresponding reduced analogs, typically using metal hydrides.

  • Substitution: Electrophilic and nucleophilic substitutions are possible at various reactive sites on the molecule.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: Organolithium reagents or Grignard reagents in dry, inert atmosphere conditions.

Major Products Formed

Depending on the reaction type, products could range from oxidized derivatives, reduced compounds, to various substituted analogs with potential modifications at the thienopyrimidine or benzofuran rings.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: Used in the synthesis of more complex molecules.

  • Catalysis: As a ligand in catalytic systems due to its unique structural features.

Biology

  • Drug Development: Potential use as a lead compound in the development of pharmaceuticals targeting specific biological pathways.

  • Enzyme Inhibition: Studies on its ability to inhibit certain enzymes, making it valuable in biochemical research.

Medicine

  • Anticancer Properties: Research on its ability to interact with DNA and proteins, making it a candidate for anticancer drugs.

  • Antiviral Research:

Industry

  • Material Science: Used in the development of new materials with specific electronic properties.

  • Agriculture: Potential use as a bioactive compound in the development of new pesticides or herbicides.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: Binding to specific proteins or DNA sequences, altering their function.

  • Pathways Involved: Disrupting cellular pathways such as signal transduction or metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Unique Structure: Unlike its analogs, this compound has a specific arrangement of functional groups that confer unique reactivity and biological activity.

  • Enhanced Potency: Comparatively higher potency in biological assays due to specific molecular interactions.

List of Similar Compounds

  • N-(2-ethyl)-7-methoxybenzofuran-2-carboxamide

  • 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine derivatives

  • 7-methoxybenzofuran analogs

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-12-4-2-3-10-9-13(26-14(10)12)16(22)19-6-7-21-17(23)15-11(5-8-27-15)20-18(21)24/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCPSJROEPPEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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